1,1'-Propane-2,2-diylbis[3,5-dibromo-4-(2,4-dinitrophenoxy)benzene]
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Overview
Description
1,3-DIBROMO-5-{1-[3,5-DIBROMO-4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}-2-(2,4-DINITROPHENOXY)BENZENE is a complex organic compound characterized by multiple bromine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIBROMO-5-{1-[3,5-DIBROMO-4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}-2-(2,4-DINITROPHENOXY)BENZENE typically involves multiple steps, including bromination and nitration reactions. The process begins with the bromination of a suitable aromatic precursor, followed by nitration to introduce nitro groups. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,3-DIBROMO-5-{1-[3,5-DIBROMO-4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}-2-(2,4-DINITROPHENOXY)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Organolithium compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1,3-DIBROMO-5-{1-[3,5-DIBROMO-4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}-2-(2,4-DINITROPHENOXY)BENZENE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIBROMO-5-{1-[3,5-DIBROMO-4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}-2-(2,4-DINITROPHENOXY)BENZENE involves interactions with molecular targets, such as enzymes or receptors. The compound’s bromine and nitro groups can participate in various chemical interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent used in organic synthesis.
1,3-Dibromo-5-chlorobenzene: An intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1,3-DIBROMO-5-{1-[3,5-DIBROMO-4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}-2-(2,4-DINITROPHENOXY)BENZENE is unique due to its specific substitution pattern and the presence of both bromine and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C27H16Br4N4O10 |
---|---|
Molecular Weight |
876.1 g/mol |
IUPAC Name |
1,3-dibromo-5-[2-[3,5-dibromo-4-(2,4-dinitrophenoxy)phenyl]propan-2-yl]-2-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C27H16Br4N4O10/c1-27(2,13-7-17(28)25(18(29)8-13)44-23-5-3-15(32(36)37)11-21(23)34(40)41)14-9-19(30)26(20(31)10-14)45-24-6-4-16(33(38)39)12-22(24)35(42)43/h3-12H,1-2H3 |
InChI Key |
JNOJVBDGFRFQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br)C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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